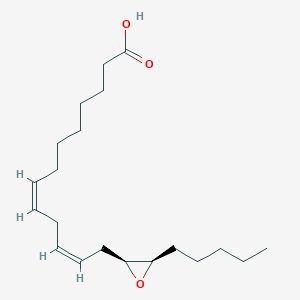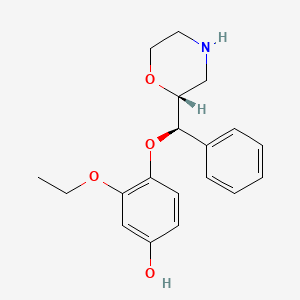
(4-(5-Fluoropyridin-2-yl)phenyl)methanol
概要
説明
(4-(5-Fluoropyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO. It is characterized by a phenyl group substituted with a fluoropyridinyl moiety and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Fluoropyridin-2-yl)phenyl)methanol typically involves the reaction of 5-fluoro-2-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions:
Oxidation: (4-(5-Fluoropyridin-2-yl)phenyl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products:
Oxidation: (4-(5-Fluoropyridin-2-yl)phenyl)carboxaldehyde, (4-(5-Fluoropyridin-2-yl)phenyl)carboxylic acid
Reduction: (4-(5-Fluoropyridin-2-yl)phenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (4-(5-Fluoropyridin-2-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving fluorinated compounds.
Medicine:
Pharmaceutical Research: It serves as a building block in the synthesis of potential pharmaceutical agents, especially those targeting specific receptors or enzymes.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of (4-(5-Fluoropyridin-2-yl)phenyl)methanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for certain biological targets, influencing pathways involved in disease processes.
類似化合物との比較
- (4-(4-Fluorophenyl)phenyl)methanol
- (4-(3-Fluoropyridin-2-yl)phenyl)methanol
- (4-(5-Chloropyridin-2-yl)phenyl)methanol
Comparison:
- Fluorine Position: The position of the fluorine atom in the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Substituent Effects: Different substituents (e.g., chlorine vs. fluorine) can alter the compound’s chemical properties and interactions with biological targets.
- Unique Properties: (4-(5-Fluoropyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom, which can enhance its utility in certain applications compared to its analogs.
特性
IUPAC Name |
[4-(5-fluoropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![1,3-Dioxolane,2-[(cyclopentylmethoxy)methyl]-2-methyl-(9CI)](/img/new.no-structure.jpg)
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)







![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
